Vorolanib
Overview
Description
Vorolanib, also known as CM082, is a multi-targeted tyrosine kinase receptor inhibitor . It is an orally administered compound that provides intermittent inhibition of angiogenesis with once-daily dosing . It effectively inhibits the activity of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and FMS-like tyrosine kinase-3 (FLT-3) receptors .
Synthesis Analysis
An economical and practical process for Vorolanib has been developed, which exhibits low cost, high yield, simple post-treatment, and environmental protection based on extensive investigations into synthesis methods (raw materials, temperature, coupling reagent, solvent, reaction time, post-treatment, etc.) .
Molecular Structure Analysis
The molecular formula of Vorolanib is C23H26FN5O3 . It belongs to the class of organic compounds known as indolines .
Chemical Reactions Analysis
Vorolanib has a short half-life and limited tissue accumulation . It has been shown to reduce choroidal neovascularization in rats .
Physical And Chemical Properties Analysis
Scientific Research Applications
Vorolanib has been evaluated in combination with everolimus for treating advanced clear-cell renal cell carcinoma (RCC). This combination therapy is potentially effective and well-tolerated, showing a good safety profile and promising antitumor activity (Sheng et al., 2020).
A study developed and validated a sensitive LC-MS/MS assay for quantifying vorolanib and its main metabolite in human plasma. This method has been applied in clinical trials evaluating the pharmacokinetics of vorolanib tablets in Chinese patients with advanced solid tumors (Zheng et al., 2021).
Another research focused on vorolanib's safety and preliminary efficacy for treating patients with advanced solid tumors. The study identified an acceptable safety profile and favorable clinical benefit, with a recommended phase II dose of 200 mg daily (Song et al., 2021).
A phase I study explored vorolanib in combination with toripalimab in non-small cell lung cancer (NSCLC) patients. The combination showed promising antitumor activity and acceptable safety profiles, particularly in patients with squamous cell carcinoma (Zhao et al., 2021).
Vorolanib's role in inhibiting tumor angiogenesis and cell proliferation has been highlighted, with its potential to reduce tissue toxicity by 95% compared to first-generation kinase inhibitors (Definitions, 2020).
The study of vorolanib and everolimus in solid tumors showed encouraging activity, especially in renal cell carcinoma and neuroendocrine tumors. The recommended phase 2 dose of vorolanib was established as 300 mg with everolimus 10 mg daily (Pedersen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIOJWCYOHBUJS-HAKPAVFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vorolanib | |
CAS RN |
1013920-15-4 | |
Record name | Vorolanib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorolanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VOROLANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.